molecular formula C13H8BrF2NO B3341699 N-(2-bromo-4-fluorophenyl)-4-fluorobenzamide CAS No. 1039903-75-7

N-(2-bromo-4-fluorophenyl)-4-fluorobenzamide

Cat. No.: B3341699
CAS No.: 1039903-75-7
M. Wt: 312.11 g/mol
InChI Key: CKRGITAFXTWYGZ-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-fluorophenyl)-4-fluorobenzamide is a halogenated benzamide derivative characterized by a benzamide backbone substituted with a bromine atom at the 2-position and fluorine atoms at the 4-position of the phenyl ring (attached to the amide nitrogen) and the 4-position of the benzoyl moiety. Its molecular formula is C₁₃H₈BrF₂NO, with a molar mass of 324.11 g/mol.

Properties

IUPAC Name

N-(2-bromo-4-fluorophenyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF2NO/c14-11-7-10(16)5-6-12(11)17-13(18)8-1-3-9(15)4-2-8/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRGITAFXTWYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-fluorophenyl)-4-fluorobenzamide typically involves halogenation and amide formation reactions. One common method involves the bromination of 4-fluoroaniline to obtain 2-bromo-4-fluoroaniline, which is then reacted with 4-fluorobenzoyl chloride to form the desired benzamide. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and amide coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired compound specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-fluorophenyl)-4-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzamides, quinones, and amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(2-bromo-4-fluorophenyl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares N-(2-bromo-4-fluorophenyl)-4-fluorobenzamide with structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects and Structural Variations

Key Compounds for Comparison:

N-(2-Nitrophenyl)-4-bromobenzamide (I) :

  • Substituents: Bromine at the benzamide 4-position, nitro group at the aniline 2-position.
  • Structural features: Two molecules per asymmetric unit in crystal packing, with dihedral angles between aromatic rings influenced by nitro group steric effects.
  • Applications: Primarily studied for crystallographic behavior rather than bioactivity.

4-Bromo-N-(4-carbamothioylphenyl)-2-fluorobenzamide : Substituents: Bromine (4-position), fluorine (2-position) on the benzamide, and a carbamothioyl group on the aniline ring. Molecular weight: 353.21 g/mol.

N-(4-Bromo-2-fluorophenyl)-2,4-bis(methyloxy)benzamide :

  • Substituents: Methoxy groups at benzamide 2- and 4-positions, bromine and fluorine on the aniline ring.
  • Molecular weight: 354.17 g/mol.
  • Impact: Methoxy groups increase electron density, altering solubility and pharmacokinetic properties relative to halogenated analogs.

N-(5-Butyl-7-oxo-5,7-dihydroisobenzofuro[5,6-d]oxazol-2-yl)-4-fluorobenzamide (Z-4a) : Substituents: Fluorine at benzamide 4-position fused to a heterocyclic isobenzofuroxazole moiety. Yield: 34.9%; melting point: 183–249°C.

Table 1: Comparative Data for Selected Benzamide Derivatives

Compound Name Substituents (Benzamide/Aniline) Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Applications/Findings
This compound 4-F, 2-Br, 4-F 324.11 - - Underexplored; structural studies
N-(2-Nitrophenyl)-4-bromobenzamide (I) 4-Br, 2-NO₂ 321.12 - - Crystallography (asymmetric units)
Z-4a 4-F, heterocyclic 368.34 34.9 183–249 Drug scaffold synthesis
N-(4-Bromo-2-fluorophenyl)-2,4-bis(MeO)Bz 2,4-OMe, 4-Br, 2-F 354.17 - - Materials science
N-(Dimethylcarbamothioyl)-4-fluorobenzamide 4-F, S-containing 226.30 78 130–132 Electroactive metal complexes

Key Observations:

  • Halogen Effects : Bromine and fluorine substituents enhance electronegativity and lipophilicity, improving membrane permeability in drug candidates. For example, fluorinated benzamides like Z-4a show moderate yields (34.9%), likely due to steric hindrance during synthesis .
  • Sulfur vs. Oxygen : The carbamothioyl group in may offer superior metal coordination compared to oxygen-based substituents, as seen in Ni(II) and Cu(II) complexes of N-(dimethylcarbamothioyl)-4-fluorobenzamide .
  • Heterocyclic Integration : Compounds like Z-4a exhibit higher melting points (up to 249°C) due to rigid heterocyclic frameworks, which could enhance thermal stability in material applications .
Crystallographic and Conformational Analysis
  • The title compound in (N-(2-nitrophenyl)-4-bromobenzamide) crystallizes with two molecules per asymmetric unit, showing intermolecular N–H···O hydrogen bonds.

Biological Activity

N-(2-bromo-4-fluorophenyl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article discusses the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique halogenation pattern that contributes to its distinct chemical properties. The presence of bromine and fluorine atoms enhances its lipophilicity and potential bioactivity, making it valuable for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can bind to various receptors, affecting signal transduction pathways crucial for cell proliferation and survival.

Antimicrobial Activity

Research indicates that this compound exhibits potential antimicrobial properties. Preliminary studies suggest it may be effective against various bacterial strains, although further research is needed to establish its efficacy and mechanism.

Anticancer Properties

This compound has shown promise in cancer therapy. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. The compound's cytotoxicity was found to be comparable or superior to established anticancer agents like bleomycin .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Assays : In vitro assays demonstrated that the compound effectively inhibited the growth of cancer cells, with IC50 values indicating significant potency. The mechanism involves the induction of apoptosis via mitochondrial pathways.
  • Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that this compound interacts with specific targets, potentially leading to the modulation of critical signaling pathways associated with cancer progression.
  • Comparative Studies : When compared with similar compounds, such as N-(2-bromo-4-fluorophenyl)benzenesulfonamide, this compound exhibited enhanced biological activity due to its unique halogenation pattern.

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntimicrobialEffective against bacterial strains
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionModulates specific metabolic pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-bromo-4-fluorophenyl)-4-fluorobenzamide
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N-(2-bromo-4-fluorophenyl)-4-fluorobenzamide

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